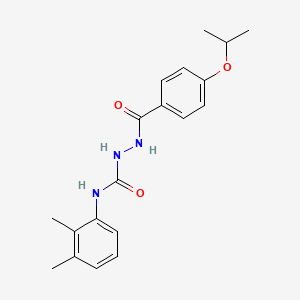![molecular formula C22H22N2O2 B4283462 N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B4283462.png)
N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea, also known as BPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BPU is a urea derivative that exhibits potent anticancer activity and has been found to be effective against a range of cancer types. In
Wirkmechanismus
N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea works by binding to the colchicine-binding site on tubulin, which is involved in microtubule assembly. By binding to this site, N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea prevents the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea has been found to exhibit potent anticancer activity in vitro and in vivo. In addition to its effects on tubulin, N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea has also been found to induce apoptosis, or programmed cell death, in cancer cells. N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea has also been found to inhibit the growth of cancer cells by inhibiting the activity of enzymes involved in DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea is also stable and can be stored for extended periods of time. However, N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea has some limitations for lab experiments. It is highly toxic and must be handled with care. In addition, N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea has poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea. One area of research is the development of N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea analogs with improved solubility and toxicity profiles. Another area of research is the evaluation of N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea in combination with other anticancer agents. Finally, the potential use of N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea in other areas, such as neurodegenerative diseases, should be explored.
Conclusion:
In conclusion, N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea is a urea derivative that exhibits potent anticancer activity and has been found to be effective against a range of cancer types. The synthesis of N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea is relatively simple, and it has several advantages for lab experiments. N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea works by inhibiting the activity of tubulin, which is involved in cell division. N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea has several future directions for research, including the development of analogs with improved properties and the evaluation of its use in combination with other anticancer agents.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent anticancer activity against a range of cancer types, including breast cancer, lung cancer, and prostate cancer. N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea works by inhibiting the activity of a protein called tubulin, which is involved in cell division. By disrupting the normal functioning of tubulin, N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea can induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(4-phenylmethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-7-6-10-21(17(16)2)24-22(25)23-19-11-13-20(14-12-19)26-15-18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJRPFFTLMSDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(2-cyano-3-{2-[(2,6-dichlorobenzyl)oxy]phenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283382.png)
![3-(5-bromo-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide](/img/structure/B4283390.png)
![isopropyl 2-{[3-(5-bromo-2-propoxyphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4283395.png)
![ethyl 2-[({4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4283398.png)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4283401.png)
![N-butyl-2-{[(2-chloro-6-fluorobenzyl)thio]acetyl}hydrazinecarboxamide](/img/structure/B4283422.png)
![methyl 2-({[(2-methoxy-5-methylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4283432.png)
![N-(3,5-dimethoxyphenyl)-4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4283436.png)
![4-{3-[(4-acetylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl cyclohexanecarboxylate](/img/structure/B4283441.png)
![methyl 2-({2-cyano-3-[4-(pentyloxy)phenyl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4283448.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-1-naphthylacrylamide](/img/structure/B4283456.png)

![methyl 2-{[2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283471.png)
![2-cyano-N-mesityl-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide](/img/structure/B4283475.png)